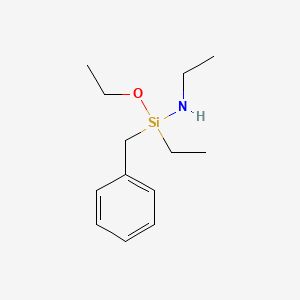
1-Benzyl-1-ethoxy-N,1-diethylsilanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-1-ethoxy-N,1-diethylsilanamine is an organosilicon compound characterized by the presence of a silicon atom bonded to an ethoxy group, a benzyl group, and two diethylamino groups
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-1-ethoxy-N,1-diethylsilanamine can be synthesized through a multi-step process involving the reaction of benzyl chloride with diethylamine to form N,N-diethylbenzylamine. This intermediate is then reacted with ethyl orthosilicate under controlled conditions to yield the final product. The reaction typically requires anhydrous conditions and a suitable solvent such as tetrahydrofuran (THF) to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions using automated reactors to maintain precise control over temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-1-ethoxy-N,1-diethylsilanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding silanol or siloxane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield silane derivatives.
Substitution: The ethoxy group can be substituted with other alkoxy groups or halogens through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, alcohols, and other nucleophiles.
Major Products Formed:
Oxidation: Silanol or siloxane derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted silanes depending on the nucleophile used.
Scientific Research Applications
1-Benzyl-1-ethoxy-N,1-diethylsilanamine has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for its potential as a therapeutic agent in the treatment of certain diseases, although more research is needed to fully understand its efficacy and safety.
Industry: Utilized in the production of specialty polymers, coatings, and adhesives due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-Benzyl-1-ethoxy-N,1-diethylsilanamine involves its interaction with various molecular targets, including enzymes and receptors. The compound can form stable complexes with these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.
Comparison with Similar Compounds
1-Benzyl-1-ethoxy-N,N-diethylsilanamine: Similar structure but with different substituents on the silicon atom.
1-Benzyl-1-methoxy-N,1-diethylsilanamine: Contains a methoxy group instead of an ethoxy group.
1-Benzyl-1-ethoxy-N,N-dimethylsilanamine: Contains dimethylamino groups instead of diethylamino groups.
Uniqueness: 1-Benzyl-1-ethoxy-N,1-diethylsilanamine is unique due to its specific combination of substituents, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
923561-10-8 |
|---|---|
Molecular Formula |
C13H23NOSi |
Molecular Weight |
237.41 g/mol |
IUPAC Name |
N-(benzyl-ethoxy-ethylsilyl)ethanamine |
InChI |
InChI=1S/C13H23NOSi/c1-4-14-16(6-3,15-5-2)12-13-10-8-7-9-11-13/h7-11,14H,4-6,12H2,1-3H3 |
InChI Key |
YLUAQIWOZMAFBV-UHFFFAOYSA-N |
Canonical SMILES |
CCN[Si](CC)(CC1=CC=CC=C1)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


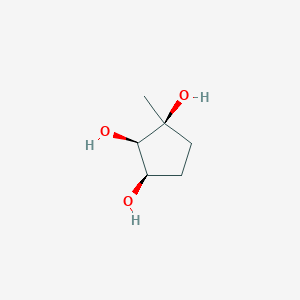
![[3-(4-phenylphenyl)phenyl]-(9H-pyrido[3,4-b]indol-1-yl)methanone](/img/structure/B14189442.png)
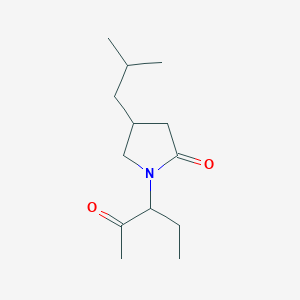
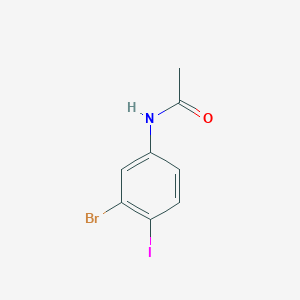
![3-[(4-Chlorophenyl)methyl]-4-methylpyridine](/img/structure/B14189460.png)
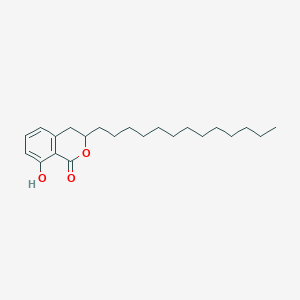
![2-Bromo-N-[3-(triethoxysilyl)propyl]propanamide](/img/structure/B14189464.png)
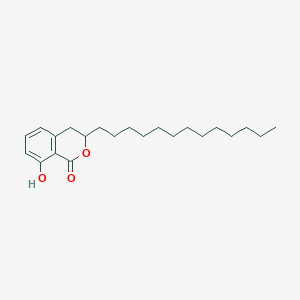
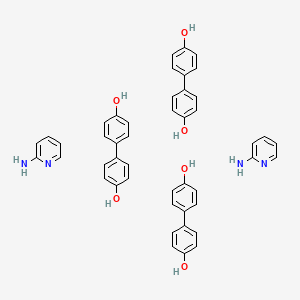
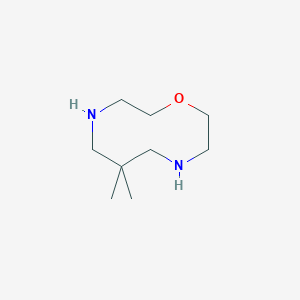
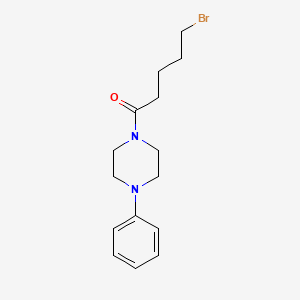
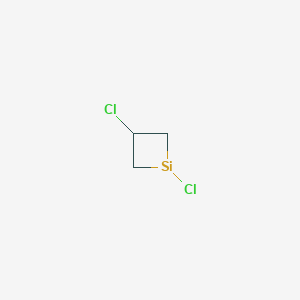
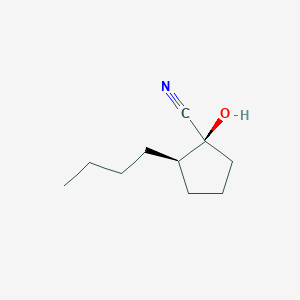
![2-Iodo-4-nitro-6-[(3-nitroanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14189504.png)
